NLRP3-IN-2

Description

Properties

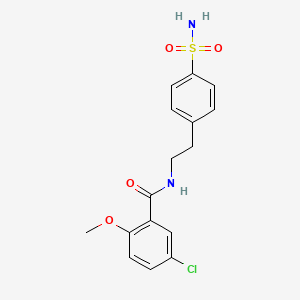

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWTCSJLGHLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057660 | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16673-34-0 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-2 (YQ128)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NLRP3-IN-2, a potent and selective second-generation inhibitor of the NLRP3 inflammasome, also identified in scientific literature as compound 17 (YQ128). This document details the scientific background, synthesis pathway, biological activity, and key experimental protocols for researchers in the field of inflammation and drug discovery.

Introduction to the NLRP3 Inflammasome and Its Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders, making it a prime therapeutic target.

This compound (YQ128) emerged from structure-activity relationship (SAR) studies of a new chemical scaffold of selective NLRP3 inflammasome inhibitors. It has demonstrated potent and selective inhibition of the NLRP3 inflammasome, highlighting its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics.

Discovery and Synthesis of this compound (YQ128)

This compound (YQ128) was developed through the optimization of a sulfonamide-based chemical scaffold. The synthesis is a multi-step process, which is outlined below.

Synthesis Pathway

The synthesis of this compound (YQ128) involves the following key steps:

-

Step 1: Synthesis of the Sulfonamide Intermediate: The synthesis begins with the reaction of 4-aminobenzenesulfonamide with 5-chloro-2-methoxybenzoyl chloride in the presence of a base to form the corresponding N-acylated sulfonamide.

-

Step 2: Introduction of the Propargyl Group: The sulfonamide nitrogen is then alkylated with propargyl bromide to introduce the alkyne functionality.

-

Step 3: Acrylamide Formation: Finally, the free amine is acylated with acryloyl chloride to yield the final product, this compound (YQ128).

Detailed Synthesis Protocol

A detailed, step-by-step protocol for the synthesis of this compound (YQ128) is as follows:

Step 1: Synthesis of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide

-

To a solution of 4-aminobenzenesulfonamide (1.0 eq) in anhydrous pyridine at 0 °C, add 5-chloro-2-methoxybenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide.

Step 2: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine

-

To a solution of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at 60 °C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

Step 3: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)acrylamide (this compound / YQ128)

-

To a solution of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound (YQ128) as a solid.

Biological Activity and Pharmacokinetic Profile

The biological activity of this compound (YQ128) has been characterized in various in vitro and in vivo models.

In Vitro Activity and Selectivity

This compound (YQ128) is a potent inhibitor of the NLRP3 inflammasome. Its inhibitory activity has been quantified in different cell-based assays.

| Parameter | Cell Line | Assay Conditions | Value | Reference |

| IC50 | J774A.1 Macrophages | LPS/ATP-induced IL-1β release | 0.30 ± 0.01 µM | [1][2] |

| IC50 | Mouse Peritoneal Macrophages | LPS/ATP-induced IL-1β release | 1.59 ± 0.60 µM | [1] |

Importantly, this compound (YQ128) has demonstrated high selectivity for the NLRP3 inflammasome over other inflammasomes, such as NLRC4 and AIM2.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have provided insights into the in vivo disposition of this compound (YQ128).

| Parameter | Route of Administration | Dose | Value | Reference |

| Half-life (t1/2) | Intravenous | 20 mg/kg | 6.6 hours | [1][2] |

| Oral Bioavailability | Oral | 20 mg/kg | ~10% | [1][2] |

These studies indicate that while this compound (YQ128) has a reasonable half-life, its oral bioavailability is limited, suggesting that future drug development efforts may focus on improving this property.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound (YQ128).

NLRP3 Inflammasome Activation and Inhibition Assay in J774A.1 Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in J774A.1 murine macrophages using Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP), and the assessment of inhibitory activity.

Materials:

-

J774A.1 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS (from E. coli O111:B4)

-

ATP

-

This compound (YQ128) or other test compounds

-

ELISA kit for mouse IL-1β

Procedure:

-

Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (YQ128) for 30 minutes.

-

Activation: Add ATP (5 mM) to the wells to activate the NLRP3 inflammasome and incubate for 30 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

Inflammasome Selectivity Assay

This protocol is used to determine the selectivity of this compound (YQ128) for the NLRP3 inflammasome over the NLRC4 and AIM2 inflammasomes.

Materials:

-

J774A.1 macrophage cell line

-

LPS

-

Flagellin (for NLRC4 activation)

-

Poly(dA:dT) (for AIM2 activation)

-

This compound (YQ128)

-

ELISA kit for mouse IL-1β

Procedure:

-

Cell Seeding and Priming: Seed and prime J774A.1 cells with LPS as described in the NLRP3 activation assay protocol.

-

Inhibitor Treatment: Treat the primed cells with this compound (YQ128) at a fixed concentration (e.g., 10 µM).

-

Inflammasome Activation:

-

NLRC4 Activation: Transfect the cells with Flagellin (1 µg/mL) and incubate for 6 hours.

-

AIM2 Activation: Transfect the cells with Poly(dA:dT) (1 µg/mL) and incubate for 8 hours.

-

-

Supernatant Collection and IL-1β Measurement: Collect the supernatants and measure the IL-1β concentration as described previously.

-

Data Analysis: Compare the IL-1β levels in the presence and absence of the inhibitor to determine the effect on NLRC4 and AIM2 inflammasome activation.

Rat Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound in rats following intravenous (IV) and oral (PO) administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound (YQ128)

-

Vehicle for IV and PO administration (e.g., saline, PEG400)

-

Blood collection tubes (containing anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dose Preparation: Prepare the dosing solutions of this compound (YQ128) in the appropriate vehicle for both IV and PO administration.

-

Administration:

-

IV Administration: Administer a single bolus dose of this compound (YQ128) via the tail vein.

-

PO Administration: Administer a single dose of this compound (YQ128) via oral gavage.

-

-

Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples to determine the concentration of this compound (YQ128) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow for Discovery and Characterization of this compound

Caption: Workflow for this compound discovery.

References

The Structure-Activity Relationship of Sulfonamide-Based NLRP3 Inflammasome Inhibitors: A Technical Guide

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] This has made the NLRP3 inflammasome an attractive target for therapeutic intervention. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of sulfonamide-based NLRP3 inhibitors, culminating in the development of the potent and selective inhibitor, YQ128.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, involving a priming signal and an activation signal.[3][4][5]

-

Signal 1 (Priming): The priming step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4][5]

-

Signal 2 (Activation): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the NLRP3 inflammasome.[1] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3]

Structure-Activity Relationship of Sulfonamide-Based Inhibitors

The development of potent and selective NLRP3 inhibitors has been a focus of recent research. A series of sulfonamide-based analogs have been synthesized and evaluated, leading to the identification of YQ128 as a lead compound with significant inhibitory activity.[2]

Core Scaffold and Modifications

The core scaffold of this series consists of a central sulfonamide linkage connecting two aromatic rings, with further substitutions. The initial lead compound, HL16, showed non-selective inhibition of the NLRP3 inflammasome. Systematic modifications were made to different parts of the molecule to improve potency and selectivity, leading to the discovery of YQ128 (compound 17).[2]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a selection of the synthesized sulfonamide analogs, with their inhibitory potency (IC50) against IL-1β release in J774A.1 macrophage cells.

| Compound | R1 | R2 | R3 | IC50 (µM) for IL-1β Release |

| HL16 | H | H | H | >10 |

| 5 | - | - | Phenylacetamide | ~5 (estimated) |

| 6 | - | - | Thiophene | ~5 (estimated) |

| 17 (YQ128) | Propargyl | 4-F | H | 0.30 ± 0.01 |

| 19 | Propargyl | 4-F | 2-CH3 | 0.12 ± 0.01 |

Data sourced from multiple studies on sulfonamide-based NLRP3 inhibitors.[2][6][7]

Key SAR Insights:

-

Sulfonamide and Benzyl Moiety: The sulfonamide and benzyl groups were found to be crucial for selectivity.[6]

-

Propargyl Group (R1): The introduction of a propargyl group at the R1 position significantly enhanced the inhibitory potency, as seen in YQ128.[2]

-

Substitution on the Phenyl Ring (R2): A fluorine atom at the para-position of the phenyl ring (R2) was shown to be favorable for activity.[2]

-

Modifications on the Amide Moiety (R3): Replacement of the phenyl ring in the amide portion with a phenylacetamide (compound 5) or a thiophene (compound 6) maintained inhibitory potency. Further optimization of this region led to more potent compounds like compound 19.[6][7]

Experimental Protocols

The evaluation of these NLRP3 inhibitors involved a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Evaluation of NLRP3 Inhibition

A common workflow for assessing the in vitro activity of NLRP3 inhibitors is outlined below.

Detailed Methodologies:

-

Cell Culture: Murine J774A.1 macrophages or bone marrow-derived macrophages (BMDMs) are commonly used.[8][9]

-

NLRP3 Inflammasome Activation:

-

Priming: Cells are primed with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.[10]

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., YQ128) for a defined period (e.g., 30 minutes).[11]

-

Activation: The inflammasome is then activated with a second signal, such as ATP or nigericin.[10]

-

-

Measurement of IL-1β Secretion: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[8]

-

Selectivity Assays: To determine if the inhibition is specific to NLRP3, similar assays are performed using activators of other inflammasomes, such as AIM2 (activated by poly(dA:dT)) and NLRC4 (activated by Salmonella typhimurium).[5]

-

ASC Oligomerization Assay: ASC oligomerization, a key step in inflammasome assembly, can be visualized by immunofluorescence microscopy or by Western blotting of cross-linked cell lysates.[5]

In Vivo Efficacy Model

-

LPS-Induced Systemic Inflammation: Mice are challenged with LPS to induce a systemic inflammatory response that is dependent on the NLRP3 inflammasome. The test compound is administered prior to the LPS challenge.[2]

-

Cytokine Measurement: Blood samples are collected, and the levels of IL-1β and other cytokines like TNF-α are measured to assess the in vivo efficacy and selectivity of the inhibitor.[2]

Conclusion

The systematic structure-activity relationship studies of sulfonamide-based NLRP3 inhibitors have led to the development of potent and selective compounds like YQ128.[2] The key takeaways from this research underscore the importance of specific structural motifs, such as the propargyl group and appropriate substitutions on the aromatic rings, for achieving high inhibitory activity. The detailed experimental protocols provide a robust framework for the evaluation of novel NLRP3 inflammasome inhibitors. Further optimization of this chemical scaffold holds promise for the development of new therapeutics for a wide range of inflammatory diseases.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

Species-Specific Effects of NLRP3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is a major focus of therapeutic research. However, significant species-specific differences in the pharmacology of these inhibitors pose a considerable challenge for preclinical to clinical translation. This technical guide provides an in-depth overview of the species-specific effects of NLRP3 inhibitors, utilizing data from well-characterized compounds to illustrate these differences. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in navigating this complex area of drug development.

Introduction to NLRP3 and Species-Specific Considerations

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] While the overall NLRP3 signaling pathway is conserved between humans and mice, there are notable differences in the activation triggers and the amino acid sequences of the NLRP3 protein itself. These differences can lead to significant variations in the potency and efficacy of NLRP3 inhibitors between species. For instance, human monocytes can activate the NLRP3 inflammasome in response to lipopolysaccharide (LPS) alone, a phenomenon not typically observed in mouse macrophages which require a second signal.[3] Furthermore, some components of the NLRP3 inflammasome pathway, such as NLRP11, are expressed in humans but not in mice, highlighting the specific complexity of inflammasome regulation in humans.[4][5]

Quantitative Analysis of Species-Specific NLRP3 Inhibition

The inhibitory activity of NLRP3 modulators can vary significantly between human and murine models. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized NLRP3 inhibitors, demonstrating their species-specific effects.

Table 1: Inhibitory Activity of MCC950 on NLRP3 Inflammasome Activation

| Species | Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) |

| Human | THP-1 cells | LPS + Nigericin | ASC Speck Formation | 3 |

| Human | THP-1 cells | LPS + Nigericin | IL-1β Release | 124 |

| Human | Primary Monocytes | LPS + Nigericin | IL-1β Release | 530 |

| Mouse | Neonatal Microglia | LPS + ATP | IL-1β Release | 60 |

Table 2: Inhibitory Activity of CY-09 on NLRP3 Inflammasome Activation

| Species | Cell Type | Activator(s) | Measured Endpoint | IC50 (µM) |

| Mouse | Bone Marrow-Derived Macrophages (BMDMs) | LPS + various | IL-1β Release | 6 |

Table 3: Inhibitory Activity of BAL-0028 on NLRP3 Inflammasome Activation

| Species | Cell Type | Activator(s) | Measured Endpoint | IC50 (nM) |

| Human | THP-1 cells | LPS + Nigericin | IL-1β Release | 57.5 |

| Primate | Cells | Not specified | Not specified | Effective |

| Mouse | Cells | Not specified | Not specified | No inhibitory activity |

| Rat | Cells | Not specified | Not specified | No inhibitory activity |

| Dog | Cells | Not specified | Not specified | No inhibitory activity |

| Rabbit | Cells | Not specified | Not specified | No inhibitory activity |

Note: The data presented is for well-characterized NLRP3 inhibitors and is intended to be illustrative of the species-specific differences observed. "NLRP3-IN-2" is used as a placeholder in this guide, as specific public data for a compound with this exact name is not available.

Experimental Protocols for Assessing Species-Specific NLRP3 Inhibition

Accurate assessment of the species-specific activity of NLRP3 inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

Cell Culture and Differentiation

-

Human THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 supplemented with 10% FBS and antibiotics.

-

Mouse Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate into macrophages by culturing in DMEM supplemented with 10% FBS, 20% L929 cell-conditioned medium (as a source of M-CSF), and antibiotics for 7 days.

-

Mouse J774A.1 Macrophages: Culture the J774A.1 cell line in DMEM supplemented with 10% FBS and antibiotics.

NLRP3 Inflammasome Activation and Inhibition Assay

-

Priming (Signal 1):

-

Seed differentiated THP-1 cells, primary human monocytes, or mouse BMDMs in 96-well plates.

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours or overnight for THP-1 cells) to induce the expression of pro-IL-1β and NLRP3.[5]

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.

-

-

Activation (Signal 2):

-

Stimulate the cells with a second signal to activate the NLRP3 inflammasome. Common activators include:

-

Nigericin: (e.g., 10 µM for 1 hour) - a potassium ionophore.

-

ATP: (e.g., 5 mM for 45-60 minutes) - activates the P2X7 receptor.

-

Monosodium Urate (MSU) crystals: (e.g., 150 µg/mL for 6 hours) - a danger-associated molecular pattern (DAMP).

-

-

-

Endpoint Measurement:

-

Collect the cell culture supernatants to measure the levels of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human or mouse IL-1β.

-

For ASC speck visualization, cells can be fixed, permeabilized, and stained with an anti-ASC antibody followed by fluorescence microscopy.

-

Specificity Assays

To ensure the inhibitor is specific for the NLRP3 inflammasome, its effect on other inflammasomes should be assessed.

-

AIM2 Inflammasome Activation: Prime cells with LPS and then transfect with poly(dA:dT) to activate the AIM2 inflammasome.

-

NLRC4 Inflammasome Activation: Prime cells with LPS and then infect with Salmonella typhimurium or transfect with flagellin to activate the NLRC4 inflammasome.

Measure IL-1β release as described above. A selective NLRP3 inhibitor should not significantly inhibit IL-1β release induced by AIM2 or NLRC4 activators.

Visualizing Key Pathways and Workflows

Canonical NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow for Assessing NLRP3 Inhibitor Activity

Caption: Workflow for determining NLRP3 inhibitor potency.

Logical Relationship of Species-Specific Effects

Caption: Basis of species-specific NLRP3 inhibitor effects.

Conclusion

The development of potent and selective NLRP3 inhibitors holds great promise for the treatment of a multitude of inflammatory diseases. However, the species-specific differences in inhibitor activity represent a significant hurdle in the translation of preclinical findings to clinical success. A thorough understanding of these differences, supported by robust in vitro characterization in both human and relevant animal models, is essential. This guide provides a framework for researchers to approach the study of NLRP3 inhibitors, with a focus on elucidating and navigating their species-specific effects to facilitate the development of effective therapeutics.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 Inflammasomes: Dual Function in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Role of NLRP3 inflammasome in innate immunity

An In-depth Technical Guide to the Role of the NLRP3 Inflammasome in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. Central to this rapid response is the inflammasome, a multi-protein complex that triggers inflammation.[1] Among the various inflammasomes identified, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most extensively studied due to its role in both infectious and sterile inflammation.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, atherosclerosis, and type II diabetes, making it a prime target for therapeutic intervention.[4][5]

This technical guide provides a comprehensive overview of the NLRP3 inflammasome, detailing its structure, activation pathways, downstream effects, and its pivotal role in innate immunity. It includes detailed experimental protocols for studying its function and summarizes key quantitative data for researchers in the field.

Structure of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic protein complex assembled in response to specific stimuli.[1] Its formation involves three key components that interact through homotypic domain interactions.[6][7]

-

Sensor: NLRP3 is the sensor molecule that detects intracellular disturbances. It is a tripartite protein consisting of an N-terminal pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT or NOD), and a C-terminal leucine-rich repeat (LRR) domain.[6][8][9]

-

Adaptor: The Apoptosis-associated Speck-like protein containing a CARD (ASC) acts as an adaptor, bridging the sensor to the effector. ASC contains an N-terminal PYD and a C-terminal caspase activation and recruitment domain (CARD).[6][10]

-

Effector: Pro-caspase-1 is the inactive zymogen of the effector enzyme caspase-1. It contains an N-terminal CARD, which allows its recruitment to the complex.[6]

Upon activation, NLRP3 oligomerizes and recruits ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.[10][11] In many cases, the NIMA-related kinase 7 (NEK7) is also required for NLRP3 activation through direct binding.[6][12]

Table 1: Key Components of the NLRP3 Inflammasome

| Component | Protein Domains | Function |

| NLRP3 | PYD, NACHT, LRR | Senses danger signals and initiates inflammasome assembly.[6][8] |

| ASC | PYD, CARD | Adaptor protein that links NLRP3 to pro-caspase-1.[6][9] |

| Pro-Caspase-1 | CARD, p20, p10 | Inactive zymogen of caspase-1; the effector protease.[6] |

| NEK7 | Serine/Threonine Kinase | Required for NLRP3 conformational change and activation.[6][12] |

Signaling Pathways of NLRP3 Inflammasome Activation

NLRP3 activation is a tightly regulated process that typically requires two distinct signals, a model known as the "two-signal hypothesis".[13][14] This ensures that the potent inflammatory response is initiated only when necessary. In addition to this canonical pathway, non-canonical and alternative pathways have also been described.

Canonical Pathway

The canonical activation pathway involves a priming step (Signal 1) followed by an activation step (Signal 2).[15][16]

-

Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that engage pattern-recognition receptors (PRRs) like Toll-like receptors (TLRs).[8][17] This engagement activates the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, notably pro-IL-1β and pro-IL-18.[2][18]

-

Signal 2 (Activation): A second, distinct stimulus triggers the assembly and activation of the inflammasome complex. NLRP3 can be activated by a vast array of stimuli, suggesting it senses a common downstream cellular stress event rather than directly binding each agonist.[2][19] Key triggers for Signal 2 include:

-

Ionic Flux: Potassium (K+) efflux is considered a common trigger for NLRP3 activation.[4]

-

Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA can activate NLRP3.[17][20]

-

Lysosomal Damage: Particulate matter like monosodium urate (MSU) crystals, silica, and asbestos can cause lysosomal rupture, releasing cathepsins into the cytosol and activating the inflammasome.[3][13][18]

-

Extracellular ATP: ATP released from damaged cells binds to the P2X7 receptor, inducing pore formation and K+ efflux.[13]

-

References

- 1. Inflammasome - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. Sterile inflammatory responses mediated by the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 inflammasome in health and disease: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Molecular mechanisms regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Activation and Regulation of NLRP3 by Sterile and Infectious Insults [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Downstream Signaling Pathways of the NLRP3/AIM2 Inhibitor, NLRP3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by NLRP3-IN-2, a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes. This compound, also identified as compound J114, demonstrates significant species-specific inhibitory effects on inflammasome-dependent pyroptosis and cytokine release. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved. The information presented herein is intended to support further research and drug development efforts targeting inflammasome-mediated inflammatory diseases.

Introduction to NLRP3 and AIM2 Inflammasomes

The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor pyrin domain-containing 3 (NLRP3) and absent in melanoma 2 (AIM2) are critical cytosolic sensors that, upon activation, assemble multiprotein complexes known as inflammasomes.

The canonical activation of the NLRP3 and AIM2 inflammasomes leads to the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis. Dysregulation of NLRP3 and AIM2 inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases.

This compound: A Dual Inhibitor of NLRP3 and AIM2 Inflammasomes

This compound (also known as NLRP3/AIM2-IN-2 or J114) is a novel small molecule inhibitor that has been identified to potently block the activation of both NLRP3 and AIM2 inflammasomes[1][2].

Mechanism of Action

This compound exerts its inhibitory effect by directly interfering with the assembly of the inflammasome complex. Mechanistic studies have revealed that the compound disrupts the crucial interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC. By preventing this association, this compound effectively inhibits the downstream oligomerization of ASC, a critical step for the recruitment and activation of pro-caspase-1[2]. Consequently, the downstream signaling events, including cytokine processing and pyroptosis, are suppressed. It is important to note that this compound does not inhibit the NLRC4 inflammasome, indicating a degree of specificity in its action[2].

Downstream Signaling Pathways Modulated by this compound

The primary downstream effect of this compound is the suppression of the canonical inflammasome signaling cascade. This is achieved by targeting an early and essential step in inflammasome formation.

Inhibition of Caspase-1 Activation

By preventing the formation of a functional inflammasome complex, this compound blocks the proximity-induced auto-activation of pro-caspase-1. This leads to a significant reduction in the levels of active caspase-1 within the cell[2].

Reduction of Pro-inflammatory Cytokine Secretion

A direct consequence of inhibited caspase-1 activity is the reduced processing and secretion of IL-1β and IL-18. Studies have demonstrated that this compound potently decreases the release of mature IL-1β from human macrophages in a dose-dependent manner[2].

Attenuation of Pyroptotic Cell Death

The cleavage of GSDMD by active caspase-1 is the executioner step of pyroptosis. By inhibiting caspase-1 activation, this compound effectively prevents the cleavage of GSDMD and the subsequent formation of membrane pores, thereby protecting cells from pyroptotic death[1][2].

Quantitative Data

This compound has been shown to be a potent inhibitor, particularly in human cells, with marked species-specific differences in its efficacy[2].

| Cell Line/Model | Assay | IC50 (µM) | Reference |

| Human THP-1 macrophages | Pyroptosis Inhibition | 0.077 ± 0.008 | [2] |

| Human THP-1 macrophages | IL-1β Secretion | 0.098 | [2] |

| Mouse J774A.1 macrophages | IL-1β Secretion | 14.62 | [2] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | 48.98 | [2] |

Table 1: In vitro potency of this compound (J114) in different cell types.

Signaling Pathway and Experimental Workflow Diagrams

Canonical NLRP3/AIM2 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 and AIM2 inflammasome activation pathway.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols based on standard methodologies for studying inflammasome activation and inhibition. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Cell Culture and Differentiation

-

Human THP-1 Monocytes: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. To differentiate into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Mouse Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate into macrophages.

In Vitro Inflammasome Activation and Inhibition Assay

-

Cell Seeding: Seed differentiated THP-1 cells or BMDMs in appropriate culture plates (e.g., 96-well for ELISAs, 6-well for Western blotting).

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1-2 hours.

-

Activation:

-

NLRP3 Activation: Stimulate the cells with an NLRP3 agonist such as Nigericin (e.g., 10 µM for 1-2 hours) or ATP (e.g., 5 mM for 30-60 minutes).

-

AIM2 Activation: Transfect the cells with poly(dA:dT) (e.g., 1 µg/mL) using a suitable transfection reagent for 4-6 hours.

-

-

Sample Collection: Collect the cell culture supernatants for cytokine and LDH analysis. Lyse the cells to prepare protein lysates for Western blotting.

Measurement of Cytokine Secretion

-

Quantify the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Assessment of Pyroptosis (LDH Assay)

-

Measure the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant, an indicator of cell lysis and pyroptosis, using a commercially available LDH cytotoxicity assay kit.

Western Blot Analysis

-

Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-immunoprecipitation (Co-IP)

-

Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Incubate the cell lysates with an antibody against either NLRP3 or AIM2, or an isotype control antibody, coupled to protein A/G beads.

-

After incubation and washing steps to remove non-specific binding, elute the immunoprecipitated proteins.

-

Analyze the eluates by Western blotting using an antibody against ASC to determine if it co-precipitated with NLRP3 or AIM2. A reduction in the ASC band in the presence of this compound would confirm the disruption of the interaction.

Conclusion

This compound is a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes with a clear mechanism of action involving the disruption of inflammasome assembly. Its significant, species-specific efficacy, particularly in human cells, makes it a valuable tool for research into inflammasome-driven pathologies and a promising starting point for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these critical innate immune signaling pathways.

References

Illuminating the Core: An In-depth Technical Guide to NLRP3 Target Engagement in Cells

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for confirming cellular target engagement of NLRP3 inhibitors. This document focuses on the well-characterized inhibitor MCC950 as a case study, due to the limited public information on "NLRP3-IN-2".

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][2][3][4][5] Developing potent and selective NLRP3 inhibitors requires robust methods to confirm direct target engagement within the complex cellular environment. This guide provides an in-depth overview of the key methodologies used to assess the binding of small molecules to NLRP3 in cells, featuring detailed protocols and data presentation for the widely studied inhibitor, MCC950.

The NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation is a multi-step process, broadly categorized into priming (Signal 1) and activation (Signal 2).[6][7]

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation and assembly of the NLRP3 inflammasome.[5][8] This step is characterized by the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[8][9] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[6][9]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.

Methodologies for Cellular Target Engagement

Several robust methodologies are employed to confirm the direct binding of inhibitors to NLRP3 within a cellular context.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures ligand binding to a target protein in live cells.[1][10][11][12] It relies on energy transfer from a NanoLuc® luciferase-tagged NLRP3 protein (donor) to a cell-permeable fluorescent tracer that binds to NLRP3 (acceptor).[11][13] Competitive binding of an unlabeled inhibitor, such as MCC950, displaces the tracer, leading to a decrease in the BRET signal.[11]

References

- 1. Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein - BioSpace [biospace.com]

- 2. Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inflammasome - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]

- 13. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]

Probing the Inflammasome: A Technical Guide to Utilizing NLRP3 Inhibitors for Biological Research

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical player in a wide array of inflammatory diseases. Its activation triggers a cascade of events leading to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and a form of programmed cell death known as pyroptosis.[1][2][3][4][5] The development of small molecule inhibitors targeting NLRP3 has provided researchers with powerful tools to dissect the intricate biology of this signaling pathway and to explore its therapeutic potential. This guide provides an in-depth overview of the use of NLRP3 inhibitors, with a focus on the principles and methodologies for studying inflammasome biology in a research setting.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5][6] The second signal, triggered by a diverse range of stimuli including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex.[5][6] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2][4] Proximity-induced autoproteolysis of pro-caspase-1 results in the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][4]

Caption: Canonical NLRP3 inflammasome activation pathway.

Quantitative Analysis of NLRP3 Inhibitors

A variety of small molecule inhibitors have been developed to target the NLRP3 inflammasome. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the inflammasome-mediated response by 50%. Below is a table summarizing the reported IC50 values for several known NLRP3 inhibitors. It is important to note that IC50 values can vary depending on the cell type and the specific assay conditions used.

| Inhibitor | Target | IC50 (nM) | Cell Type | Reference |

| MCC950 | NLRP3 | 7.5 | Bone Marrow-Derived Macrophages (BMDMs) | --INVALID-LINK-- |

| BAL-0028 | NLRP3 | 25 | Not Specified | --INVALID-LINK-- |

| NT-0796 | NLRP3 | 0.32 | Human Peripheral Blood Mononuclear Cells (PBMCs) | --INVALID-LINK-- |

| NLRP3-IN-79 | NLRP3 | 10.69 | Not Specified | --INVALID-LINK-- |

| NLRP3/AIM2-IN-2* | NLRP3/AIM2 | 239.2 | Not Specified | --INVALID-LINK--, --INVALID-LINK-- |

| IIIM-1266 | NLRP3 | 2300 | J774A.1 macrophages | --INVALID-LINK-- |

| IIIM-1270 | NLRP3 | 3500 | J774A.1 macrophages | --INVALID-LINK-- |

| NLRP3-IN-55 | NLRP3 | 340 | Not Specified | --INVALID-LINK-- |

| NBC19 | NLRP3 | 60 | Differentiated THP-1 cells | --INVALID-LINK-- |

*Note: It is not definitively clear if NLRP3/AIM2-IN-2 is identical to NLRP3-IN-2. Further validation would be required.

Experimental Protocols for Studying NLRP3 Inflammasome Biology

The following are generalized protocols for key experiments used to study NLRP3 inflammasome activation and its inhibition. These can be adapted for use with specific inhibitors like this compound.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is fundamental for assessing the ability of a compound to inhibit NLRP3-dependent cytokine release.

Workflow Diagram:

Caption: A typical workflow for an in vitro NLRP3 inflammasome activation assay.

Detailed Methodology:

-

Cell Culture:

-

Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[4]

-

Seed the cells in 96-well plates at a suitable density.

-

-

Priming (Signal 1):

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[4]

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for a specified time (e.g., 30-60 minutes).

-

-

Activation (Signal 2):

-

Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.[4]

-

-

Sample Collection:

-

Centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

Lyse the remaining cells in a suitable buffer (e.g., RIPA buffer) for protein analysis.[2]

-

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of secreted cytokines like IL-1β in the cell culture supernatant.

Detailed Methodology:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the wells and incubate.

-

Detection:

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, a direct indicator of inflammasome activation.

Detailed Methodology:

-

Sample Preparation: Use either cell lysates or cell culture supernatants.

-

Assay Principle: Utilize a specific caspase-1 substrate that, when cleaved by active caspase-1, releases a fluorescent or luminescent signal.

-

Procedure:

-

Add the caspase-1 reagent containing the substrate to the samples in a 96-well plate.

-

Incubate to allow for the enzymatic reaction to occur.

-

-

Measurement: Measure the fluorescence or luminescence using a plate reader.

-

Analysis: The signal intensity is directly proportional to the caspase-1 activity in the sample.

ASC Oligomerization Assay

This assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly.

Detailed Methodology:

-

Cell Preparation: Use macrophages expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).

-

Stimulation: Prime and stimulate the cells as described in the inflammasome activation assay in the presence or absence of the NLRP3 inhibitor.

-

Fixation and Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Imaging: Visualize the cells using fluorescence microscopy.

-

Analysis: Quantify the number of cells containing distinct ASC specks (large, bright fluorescent aggregates) in different treatment groups. A reduction in the number of ASC speck-containing cells indicates inhibition of inflammasome assembly.[7][8]

Cell Viability Assay

It is crucial to assess whether the observed inhibition of inflammasome activation is due to a specific effect on the NLRP3 pathway or a general cytotoxic effect of the compound.

Detailed Methodology:

-

Cell Treatment: Treat the cells with the same concentrations of the NLRP3 inhibitor used in the inflammasome activation assays.

-

Assay Principle: Use a colorimetric or fluorometric assay that measures a parameter of cell viability, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release).[9]

-

Procedure:

-

Add the viability reagent to the treated cells and incubate.

-

-

Measurement: Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

-

Analysis: Compare the viability of inhibitor-treated cells to vehicle-treated control cells. A significant decrease in viability would suggest that the compound has cytotoxic effects at the tested concentrations.

Conclusion

The study of the NLRP3 inflammasome is a rapidly advancing field, and the availability of specific inhibitors is paramount for both basic research and therapeutic development. While specific quantitative data and detailed protocols for every inhibitor may not always be readily available, the principles and methodologies outlined in this guide provide a robust framework for investigating the role of the NLRP3 inflammasome in health and disease. By employing these techniques, researchers can effectively characterize the activity of novel inhibitors and further unravel the complexities of inflammasome biology.

References

- 1. researchgate.net [researchgate.net]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligomeric states of ASC specks regulate inflammatory responses by inflammasome in the extracellular space - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of NLRP3-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of NLRP3-IN-2, a known inhibitor of the NLRP3 inflammasome. The following protocols and data will enable researchers to effectively design and execute experiments to characterize the efficacy and mechanism of action of this compound.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1] Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. As such, inhibitors of the NLRP3 inflammasome, like this compound, are valuable research tools and potential therapeutic agents.

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, or activation, is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine release.

This compound: A Profile

This compound is recognized as an inhibitor of NLRP3 inflammasome formation. It has been investigated for its potential to limit infarct size in myocardial ischemia/reperfusion models by inhibiting inflammasome activity. While in vivo studies have demonstrated a significant reduction in caspase-1 activity, detailed in vitro quantitative data remains to be fully characterized in publicly available literature. For comparative purposes, this document provides data on other well-established NLRP3 inhibitors.

Quantitative Data Summary for NLRP3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various NLRP3 inhibitors as reported in the literature. This data is crucial for comparative analysis and for establishing effective concentration ranges for in vitro experiments.

| Compound | Assay | Cell Type | IC50 |

| This compound | IL-1β Release | Not Reported | Data not available |

| MCC950 | IL-1β Release | BMDM | 7.5 nM |

| Oridonin | IL-1β Release | BMDM | 0.5 µM |

| CY-09 | IL-1β Release | BMDM | 5 µM |

| C77 | IL-1β Release | Microglia | 4.1 µM |

| NLRP3-IN-NBC6 | IL-1β Release | THP-1 | 574 nM |

BMDM: Bone Marrow-Derived Macrophages

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition

The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and the points of inhibition.

Experimental Workflow for In Vitro Testing of this compound

The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

Human THP-1 monocytes

-

Bone Marrow-Derived Macrophages (BMDMs) from mice

-

-

Culture Media:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for THP-1 cells.

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for BMDM differentiation and culture.

-

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Nigericin

-

This compound (and other inhibitors for comparison)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Phosphate Buffered Saline (PBS)

-

Reagents for endpoint assays (ELISA kits, Caspase-1 activity assay kits, LDH cytotoxicity assay kits, Western blot reagents)

-

Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Priming:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

-

-

Inhibitor Treatment:

-

Prepare a dilution series of this compound in culture medium.

-

After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound.

-

Incubate for 1 hour.

-

-

Activation:

-

Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

-

Incubate for 1-2 hours.

-

-

Sample Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine and LDH analysis.

-

Lyse the remaining cells for Western blot analysis.

-

Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Mouse BMDMs

-

BMDM Isolation and Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM containing 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

-

-

Priming:

-

Seed the BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well.

-

Prime the cells with 500 ng/mL LPS for 4 hours.

-

-

Inhibitor Treatment:

-

Following priming, add this compound at various concentrations to the wells and incubate for 1 hour.

-

-

Activation:

-

Stimulate the cells with 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

-

-

Sample Collection:

-

Collect supernatant and cell lysates as described for THP-1 cells.

-

Endpoint Assays

-

IL-1β/IL-18 Measurement (ELISA):

-

Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Caspase-1 Activity Assay:

-

Measure the activity of caspase-1 in the cell culture supernatant or lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.

-

-

Pyroptosis Assessment (LDH Assay):

-

Determine the level of lactate dehydrogenase (LDH) released into the supernatant as a measure of pyroptotic cell death using a cytotoxicity assay kit.

-

-

Western Blot Analysis:

-

Analyze cell lysates and precipitated supernatants for the presence of pro- and cleaved forms of caspase-1 and IL-1β to visualize the processing of these proteins.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these methods, researchers can obtain valuable data on the compound's potency and mechanism of action, contributing to the broader understanding of NLRP3 inflammasome inhibition and its therapeutic potential.

References

Application Notes and Protocols for Utilizing NLRP3-IN-2 in Primary Macrophage Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[3][4] NLRP3-IN-2 is a compound that has been identified as an inhibitor of the NLRP3 inflammasome.[5] These application notes provide detailed protocols for the use of this compound in primary macrophage cultures to study its effects on NLRP3 inflammasome activation.

Mechanism of Action

This compound is described as an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome.[5] The precise molecular mechanism by which this compound inhibits the NLRP3 inflammasome in primary macrophages has not been extensively detailed in publicly available literature. However, its inhibitory action leads to a reduction in the downstream consequences of NLRP3 activation, such as the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[3][5]

Data Presentation

Currently, there is limited publicly available quantitative data on the specific dose-response of this compound in primary macrophage cultures. The following table summarizes the available in vivo data, which can serve as a starting point for determining effective concentrations in vitro. Researchers should perform dose-response experiments to determine the optimal concentration for their specific primary macrophage type and experimental conditions.

| Parameter | Value | Species | Model | Citation |

| In vivo Dosage | 100 mg/kg | Mouse | Acute Myocardial Infarction | [5] |

Experimental Protocols

Preparation and Culture of Primary Macrophages

This protocol describes the isolation and culture of bone marrow-derived macrophages (BMDMs), a common source of primary macrophages for in vitro studies.[6]

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Ficoll-Paque PLUS

-

Red blood cell lysis buffer

-

Sterile dissection tools

-

70 µm cell strainer

-

Petri dishes (non-treated)

-

Cell scrapers

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, removing all muscle and connective tissue.

-

Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a syringe and needle.

-

Pass the bone marrow suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using a lysis buffer, following the manufacturer's instructions.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF.

-

Plate the cells in non-treated petri dishes and incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh complete RPMI-1640 medium with M-CSF.

-

On day 7, the differentiated macrophages will be adherent. Harvest the cells by gentle scraping.

-

Seed the BMDMs in appropriate culture plates for subsequent experiments.

NLRP3 Inflammasome Activation and Inhibition with this compound

This protocol outlines the two-step activation of the NLRP3 inflammasome in primary macrophages and its inhibition by this compound.

Materials:

-

Primary macrophages (e.g., BMDMs)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (dissolved in DMSO)

-

Opti-MEM I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Priming (Signal 1):

-

Seed primary macrophages at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.

-

Replace the medium with fresh complete medium.

-

Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C.[7]

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to the desired concentrations in Opti-MEM. Note: A dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) is recommended to determine the optimal concentration.

-

After the 4-hour LPS priming, wash the cells with PBS.

-

Add the different concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

-

-

Activation (Signal 2):

-

Sample Collection and Analysis:

-

After the activation step, centrifuge the plates to pellet any detached cells.

-

Carefully collect the cell culture supernatants for analysis.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Assess cell viability and cytotoxicity by measuring LDH release in the supernatants using a cytotoxicity assay kit.

-

Mandatory Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.

References

- 1. Frontiers | Cell type-specific roles of NLRP3, inflammasome-dependent and -independent, in host defense, sterile necroinflammation, tissue repair, and fibrosis [frontiersin.org]

- 2. Inflammasome - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]

- 8. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

Application Notes and Protocols for NLRP3-IN-2 in Animal Models of Inflammation